molecular formula C8H11NO3 B14345454 2-Cyanopropan-2-yl 3-oxobutanoate CAS No. 99563-89-0

2-Cyanopropan-2-yl 3-oxobutanoate

Cat. No.: B14345454
CAS No.: 99563-89-0
M. Wt: 169.18 g/mol
InChI Key: LNHUENLSQORAAB-UHFFFAOYSA-N
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Description

2-Cyanopropan-2-yl 3-oxobutanoate is an organic compound with a unique structure that combines a cyano group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanopropan-2-yl 3-oxobutanoate typically involves the reaction of 2-cyanopropan-2-yl with 3-oxobutanoate under controlled conditions. One common method involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines . The reaction conditions can vary, but often involve stirring without solvent at elevated temperatures or using a steam bath .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyanopropan-2-yl 3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-Cyanopropan-2-yl 3-oxobutanoate involves its reactivity with various molecular targets. The cyano group can act as a nucleophile, while the ketone group can participate in electrophilic reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .

Properties

CAS No.

99563-89-0

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-cyanopropan-2-yl 3-oxobutanoate

InChI

InChI=1S/C8H11NO3/c1-6(10)4-7(11)12-8(2,3)5-9/h4H2,1-3H3

InChI Key

LNHUENLSQORAAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OC(C)(C)C#N

Origin of Product

United States

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